molecular formula C10H12Cl2N2O2 B8039973 p-Benzoquinone, 2,5-bis(di-2'-chloroethylamino)- CAS No. 23205-90-5

p-Benzoquinone, 2,5-bis(di-2'-chloroethylamino)-

Cat. No.: B8039973
CAS No.: 23205-90-5
M. Wt: 263.12 g/mol
InChI Key: ILTIYUJVMJJAQT-UHFFFAOYSA-N
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Description

p-Benzoquinone, 2,5-bis(di-2’-chloroethylamino)- is a synthetic compound with diverse applications in various fields, including medical, environmental, and industrial research. It is known for its unique chemical structure and reactivity, making it a valuable compound in scientific studies.

Preparation Methods

The synthesis of p-Benzoquinone, 2,5-bis(di-2’-chloroethylamino)- involves several steps. One common method is the reaction of 2,5-dihydroxy-1,4-benzoquinone with di-2’-chloroethylamine under specific conditions . The reaction typically requires an acidic catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

p-Benzoquinone, 2,5-bis(di-2’-chloroethylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

This compound has numerous scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation. In medicine, it is explored for its therapeutic potential in treating various diseases. Additionally, it has industrial applications in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of p-Benzoquinone, 2,5-bis(di-2’-chloroethylamino)- involves its interaction with cellular components, particularly DNA . It can form covalent bonds with DNA, leading to crosslinking and inhibition of DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The compound’s molecular targets include DNA and various enzymes involved in DNA repair and replication .

Comparison with Similar Compounds

p-Benzoquinone, 2,5-bis(di-2’-chloroethylamino)- is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include other quinone derivatives such as 2,5-dihydroxy-1,4-benzoquinone and 2,5-diamino-1,4-benzoquinone . These compounds share some chemical properties but differ in their reactivity and applications. For example, 2,5-dihydroxy-1,4-benzoquinone is primarily used in dye production, while 2,5-diamino-1,4-benzoquinone is used in polymer synthesis .

Properties

IUPAC Name

2,5-bis(2-chloroethylamino)cyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2/c11-1-3-13-7-5-10(16)8(6-9(7)15)14-4-2-12/h5-6,13-14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTIYUJVMJJAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C=C(C1=O)NCCCl)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177788
Record name p-Benzoquinone, 2,5-bis(di-2'-chloroethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23205-90-5
Record name 2,5-Bis(di-2'-chloroethylamino)-1,4-benzoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023205905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC260523
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Benzoquinone, 2,5-bis(di-2'-chloroethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-BIS(DI-2'-CHLOROETHYLAMINO)-1,4-BENZOQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCR2ZS8FC6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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